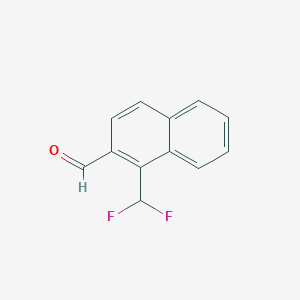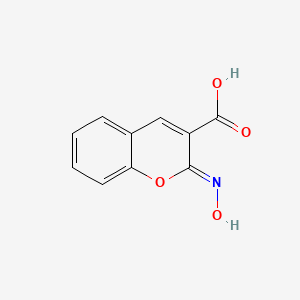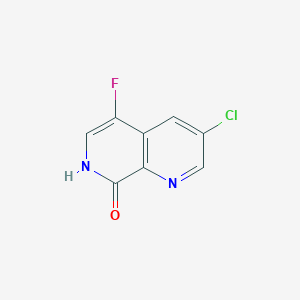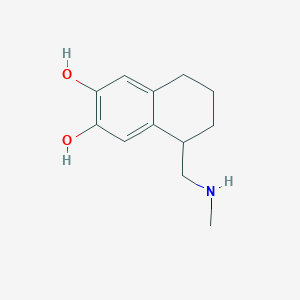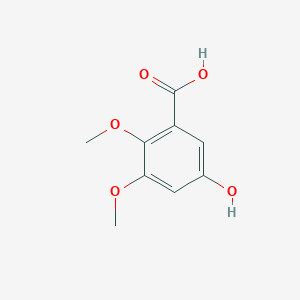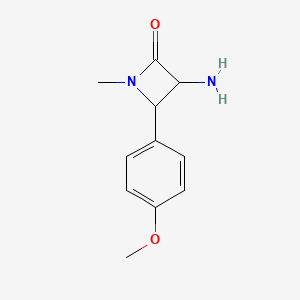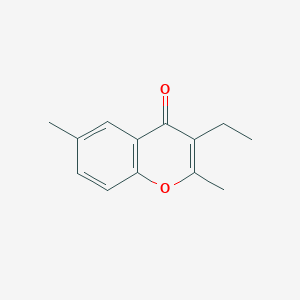
3-Ethyl-2,6-dimethyl-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-2,6-dimethyl-4H-chromen-4-one is a heterocyclic compound belonging to the chromenone family. Chromenones, also known as coumarins, are a class of compounds widely recognized for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The structure of this compound consists of a benzene ring fused to a pyrone ring, with ethyl and methyl substituents at specific positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2,6-dimethyl-4H-chromen-4-one can be achieved through several methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts. For instance, the reaction of 2,6-dimethylphenol with ethyl acetoacetate in the presence of sulfuric acid can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Pechmann condensation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2,6-dimethyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromenone to chromanol derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are typical, using reagents like aluminum chloride and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce chromanol derivatives .
Scientific Research Applications
3-Ethyl-2,6-dimethyl-4H-chromen-4-one has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: It exhibits potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: The compound is utilized in the production of dyes, fragrances, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-2,6-dimethyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of anticancer activity, the compound can induce apoptosis in cancer cells by modulating signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dimethyl-4H-chromen-4-one
- 2,6-Dimethyl-2-chromen-4-one
- 3-Phenyl-4H-chromen-4-one
- 7-Chloro-4H-chromen-4-one
Uniqueness
Compared to similar compounds, 3-Ethyl-2,6-dimethyl-4H-chromen-4-one stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of ethyl and methyl groups at specific positions enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H14O2 |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
3-ethyl-2,6-dimethylchromen-4-one |
InChI |
InChI=1S/C13H14O2/c1-4-10-9(3)15-12-6-5-8(2)7-11(12)13(10)14/h5-7H,4H2,1-3H3 |
InChI Key |
VVVRFMUHILQZQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(OC2=C(C1=O)C=C(C=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzenamine, N-[3-(trimethylsilyl)-2-propynylidene]-](/img/structure/B11898682.png)

![2-(Propylsulfonyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B11898691.png)
![3-(5-Amino-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propanenitrile](/img/structure/B11898692.png)

